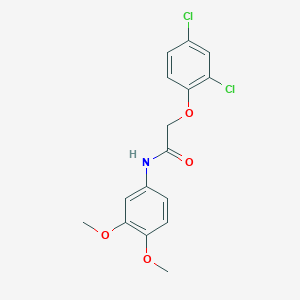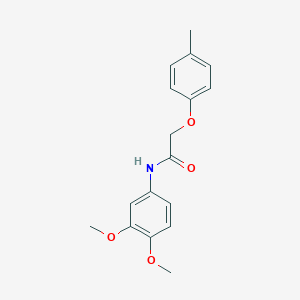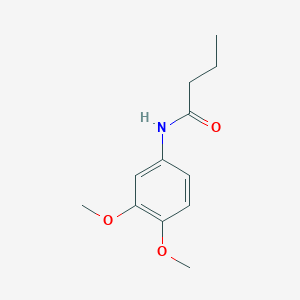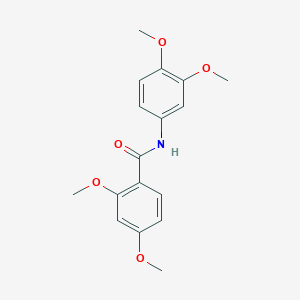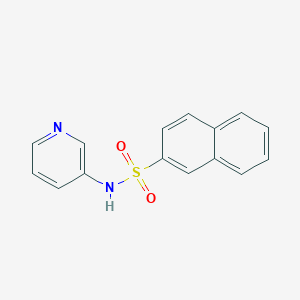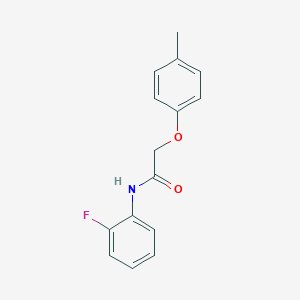![molecular formula C16H14N6O2S B291953 N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291953.png)
N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of various enzymes and has been studied for its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Therefore, the inhibition of these enzymes by N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea can potentially lead to the treatment of these diseases.
Biochemical and Physiological Effects:
N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which can potentially lead to the treatment of various diseases. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which can potentially lead to the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has several advantages for lab experiments. It is a potent inhibitor of various enzymes, which makes it an ideal candidate for studying the mechanism of action of these enzymes. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which can be studied for their potential use in treating various diseases. However, one of the limitations of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea is that it can be toxic at high concentrations, which can limit its use in lab experiments.
Future Directions
There are several future directions for the study of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea. One potential direction is the study of its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, the mechanism of action of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea can be further studied to understand its effects on various enzymes. Furthermore, the antioxidant and anti-inflammatory properties of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea can be studied for their potential use in treating various diseases. Finally, the toxicity of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea can be further studied to understand its effects on lab experiments and potential use in clinical settings.
Conclusion:
In conclusion, N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of various enzymes and has been studied for its potential use in treating various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea have been discussed in this paper. Further studies are needed to fully understand the potential uses of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea in treating various diseases and its mechanism of action.
Synthesis Methods
The synthesis of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea involves the reaction of 5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with N-phenylacetyl chloride in the presence of a base. The reaction yields the desired compound, which can be purified by recrystallization.
Scientific Research Applications
N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has been extensively studied for its potential use in treating various diseases. It has been shown to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Therefore, N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has been studied for its potential use in treating these diseases.
properties
Molecular Formula |
C16H14N6O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(phenylcarbamoyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14N6O2S/c23-13(19-15(24)18-12-4-2-1-3-5-12)10-25-16-20-14(21-22-16)11-6-8-17-9-7-11/h1-9H,10H2,(H,20,21,22)(H2,18,19,23,24) |
InChI Key |
FNKHYISKTOKUJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



